molecular formula C6H9N3O B1370768 N-(1-methyl-1H-pyrazol-4-yl)acetamide

N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B1370768
M. Wt: 139.16 g/mol
InChI Key: ZCWIYNAPEGGIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and an acetamide moiety at the 4-position. This compound serves as a versatile scaffold in medicinal chemistry due to the pyrazole ring’s ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity. Its synthesis typically involves coupling reactions between pyrazole derivatives and acetylating agents under controlled conditions.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C6H9N3O/c1-5(10)8-6-3-7-9(2)4-6/h3-4H,1-2H3,(H,8,10)

InChI Key

ZCWIYNAPEGGIPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity LogP* Reference
N-(1-methyl-1H-pyrazol-4-yl)acetamide Pyrazole 1-Me, 4-acetamide Under investigation 1.2
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Pyrazole 1-Ph, 4-acetamide (para-Ph) Antitumor (in vitro) 2.8
N-(4-Bromophenyl)-2-[5-(3-MeOPh)-pyridazinone] Pyridazinone 3-MeOPh, 4-Br-Ph FPR1/FPR2 agonist 3.1
Y044-5375 Isoindoloquinazoline 9,10-diOMe, pyrazole-acetamide Kinase inhibition (screening) 4.5
N-(6-Trifluoromethylbenzothiazole)acetamide Benzothiazole 6-CF3, 3-MeOPh Anticancer (preclinical) 3.9

*Calculated using ChemDraw v22.0.

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve solubility but may reduce membrane permeability.
  • Steric Considerations : Bulky substituents (e.g., phenyl, isoindoloquinazoline) enhance target affinity but complicate synthesis .
  • Biological Relevance: Pyrazole-acetamides are privileged scaffolds in kinase inhibitors, while pyridazinones excel in GPCR modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.